5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
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Overview
Description
5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a bromine and trifluoromethyl group on a phenyl ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
It is known that the trifluoromethyl group (-cf3) in organic compounds often contributes to their biological activity . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its interaction with target proteins .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule , which could potentially impact its bioavailability.
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the stability and reactivity of organoboron compounds, which are often used in suzuki-miyaura coupling reactions, can be influenced by factors such as temperature and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Coupling Reactions: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tetrazole ring or the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonates with palladium catalysts.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups .
Scientific Research Applications
5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of drug candidates with potential antiviral, anticancer, and anti-inflammatory activities.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
- 5-[4-fluoro-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
- 5-[4-methyl-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
Uniqueness
5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[4-bromo-2-(trifluoromethyl)phenyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N4/c9-4-1-2-5(7-13-15-16-14-7)6(3-4)8(10,11)12/h1-3H,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWUGLSGVHGFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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